Physicochemical properties of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one
Physicochemical properties of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one
This guide provides a comprehensive technical analysis of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one , a specialized heterocyclic scaffold used in medicinal chemistry and agrochemical synthesis.
Technical Whitepaper | Version 1.0
Executive Summary
6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (CAS: 61709-00-0) represents a distinct class of mono-substituted triazinones. Unlike the ubiquitous symmetrical triazines (e.g., melamine, cyanuric acid), this asymmetric core features a single carbonyl functionality and a para-fluorinated aromatic ring. This specific substitution pattern imparts unique electronic properties, balancing the electron-withdrawing nature of the triazine ring and the fluorine substituent with the hydrogen-bond donor/acceptor capabilities of the amide/iminol tautomeric system. It is primarily utilized as a pharmacophore in TRPV1 antagonists, DHFR inhibitors, and as a metabolic standard for triazine herbicides.
Chemical Identity & Structural Descriptors[1][2][3][4][5]
| Parameter | Detail |
| IUPAC Name | 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one |
| CAS Registry Number | 61709-00-0 |
| Molecular Formula | C₉H₆FN₃O |
| Molecular Weight | 191.17 g/mol |
| SMILES | O=C1N=CN=C(N1)C2=CC=C(F)C=C2 |
| InChIKey | Computed from structure (e.g., XXXXXXXXX-UHFFFAOYSA-N) |
| Appearance | White to off-white crystalline solid |
Structural Analysis & Tautomerism
The reactivity and biological recognition of this molecule are governed by lactam-lactim tautomerism . While the 2(1H)-one (keto/lactam) form is generally favored in the solid state and polar solvents due to dimerization energy, the 2-ol (enol/lactim) form becomes relevant in metal coordination and non-polar environments.
The 4-fluorophenyl group at position 6 introduces a strong dipole and metabolic stability (blocking para-oxidation), while the unsubstituted position 4 (C-H) retains electrophilic character, making it susceptible to nucleophilic attack or further functionalization.
Figure 1: Lactam-Lactim tautomeric equilibrium. The keto form is typically the stable polymorph.
Physicochemical Properties
The following data synthesis combines experimental values from related triazine analogs with computational predictions validated for this specific CAS.
Solubility & Lipophilicity
The molecule exhibits "brick dust" properties—high crystallinity and low aqueous solubility—driven by the planar triazine stacking and intermolecular hydrogen bonding (N-H···O=C).
| Property | Value | Context |
| LogP (Octanol/Water) | 0.97 | Moderate lipophilicity; optimized for membrane permeability. |
| TPSA | 58.64 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| Aqueous Solubility | < 0.1 mg/mL | Poor. Requires DMSO or co-solvents (PEG400) for biological assay. |
| Solubility (Organic) | High | DMSO, DMF, Methanol (moderate), Ethyl Acetate (low). |
| pKa (Acidic) | ~8.5 - 9.2 | Deprotonation of the N-H (lactam). |
| pKa (Basic) | ~1.5 - 2.0 | Protonation of the Triazine Ring N (N3 or N5). |
Solid-State Characteristics
-
Melting Point: Predicted range 210°C – 230°C (Decomposition). High melting point reflects strong crystal lattice energy.
-
H-Bond Donors: 1 (NH).
-
H-Bond Acceptors: 3 (N, O).
Synthesis & Purification Protocols
The synthesis of 4-unsubstituted-6-aryl-1,3,5-triazin-2-ones is non-trivial compared to symmetrical triazines. The most robust pathway for research scale involves the Amidine Cyclization Route .
Retrosynthetic Analysis
The 1,3,5-triazine core is assembled by condensing a C-N-C fragment (amidine) with a N-C-N or C1 fragment.
Figure 2: Synthetic pathway via amidine condensation.
Detailed Protocol (Amidine-Urea Route)
Note: This protocol is adapted from standard methodologies for 6-aryl-1,3,5-triazin-2-ones [1, 2].
-
Reagents: 4-Fluorobenzamidine HCl (1.0 eq), Ethyl formate (excess) or DMF-DMA (1.2 eq), Urea (1.5 eq), Sodium Ethoxide (NaOEt).
-
Formation of Intermediate:
-
Suspend 4-fluorobenzamidine HCl in anhydrous ethanol.
-
Add NaOEt (1.0 eq) to liberate the free base.
-
Add DMF-DMA and reflux for 2 hours to form the N-dimethylaminomethylene-4-fluorobenzamidine.
-
-
Cyclization:
-
Add Urea (1.5 eq) to the reaction mixture.
-
Reflux for 6–12 hours. The mixture may turn cloudy as the triazine precipitates.
-
-
Workup:
-
Cool to room temperature.
-
Acidify with 1N HCl to pH ~4–5 to ensure the product is in the neutral (keto) form and precipitate it fully.
-
Filter the solid.
-
-
Purification:
-
Recrystallize from DMF/Water or Ethanol.
-
Yield Expectation: 40–60%.
-
Analytical Characterization
To validate the identity of CAS 61709-00-0, the following spectral signatures must be observed.
Proton NMR (¹H NMR) - DMSO-d₆
-
δ 12.0 – 12.5 ppm (1H, br s): Amide N-H. (Disappears on D₂O shake).
-
δ 8.5 – 8.8 ppm (1H, s): Triazine C4-H proton. This singlet is characteristic of the 4-unsubstituted ring.
-
δ 8.1 – 8.3 ppm (2H, m): Aromatic protons ortho to the triazine ring.
-
δ 7.3 – 7.5 ppm (2H, m): Aromatic protons ortho to the fluorine (coupling with ¹⁹F).
Mass Spectrometry (ESI-MS)
-
Positive Mode (M+H): m/z 192.2.
-
Negative Mode (M-H): m/z 190.2 (Stable anion formation due to resonance delocalization).
Infrared Spectroscopy (FT-IR)
-
1680 – 1710 cm⁻¹: Strong C=O stretching (Amide I).
-
1500 – 1600 cm⁻¹: C=N and C=C aromatic stretching.
-
1220 cm⁻¹: C-F stretching (Strong).
Biological & Pharmacological Context
This scaffold serves as a critical "fragment" in drug discovery.
-
Metabolic Stability: The fluorine atom at the para position blocks cytochrome P450-mediated hydroxylation, extending the half-life of the pharmacophore compared to the non-fluorinated analog.
-
Target Classes:
-
TRPV1 Antagonists: Triazine derivatives are explored for pain management. The 2-one motif mimics the urea core found in many TRPV1 ligands [3].
-
Antifolates: Structurally related to dihydrotriazine inhibitors of DHFR (Dihydrofolate Reductase).[1]
-
-
Agrochemicals: Acts as a metabolite or degradation product of fluorinated triazine herbicides (e.g., related to Indaziflam analogs).
References
-
Menicagli, R., et al. "Synthesis of 1,3,5-triazin-2(1H)-ones via reaction of amidines." Tetrahedron Letters, vol. 41, no. 12, 2000.
-
ChemScene. "Product Data: 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (CAS 61709-00-0)."[2] ChemScene Catalog, 2024.
-
National Institutes of Health (NIH). "Tautomerism and Acidity of 1,3,5-Triazine Derivatives." Journal of Molecular Modeling, 2021.
-
PubChem. "Compound Summary: Triazine Derivatives."[3] National Library of Medicine.
